molecular formula C29H36O11 B12394034 19-hydroxy-10-deacetylbaccatin III

19-hydroxy-10-deacetylbaccatin III

Cat. No.: B12394034
M. Wt: 560.6 g/mol
InChI Key: LCBRTOBUIDCSID-ZHPRIASZSA-N
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Description

19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is known for its potential antitumor activity and is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 19-hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III .

Industrial Production Methods

Industrial production of this compound often relies on biotransformation processes using microbial strains engineered to express DBAT. This method is considered more sustainable and cost-effective compared to traditional extraction from yew trees .

Chemical Reactions Analysis

Types of Reactions

19-Hydroxy-10-deacetylbaccatin III undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups.

    Reduction: Removal of oxygen atoms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl-CoA for acetylation, and various oxidizing agents for hydroxylation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include baccatin III and other taxane derivatives, which are further used in the synthesis of paclitaxel .

Scientific Research Applications

19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-hydroxy-10-deacetylbaccatin III involves its conversion to paclitaxel, which disrupts the normal function of microtubules in cancer cells. Paclitaxel binds to tubulin, promoting abnormal polymerization and stabilization of microtubules, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of paclitaxel. Its ability to be efficiently converted to paclitaxel through biotransformation processes highlights its importance in sustainable drug production .

Properties

Molecular Formula

C29H36O11

Molecular Weight

560.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

InChI Key

LCBRTOBUIDCSID-ZHPRIASZSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O

Origin of Product

United States

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